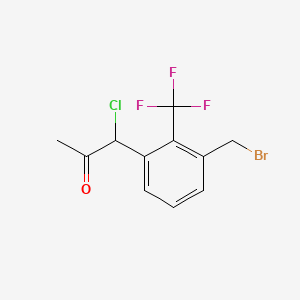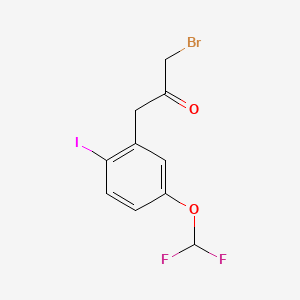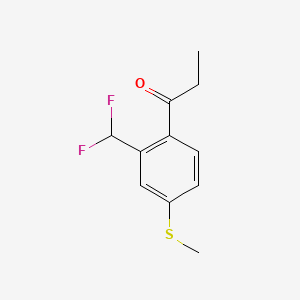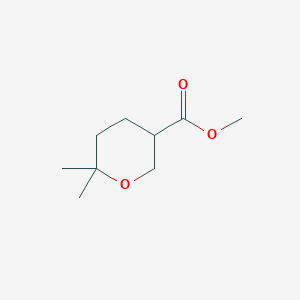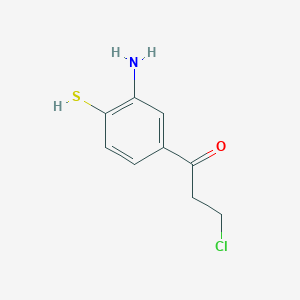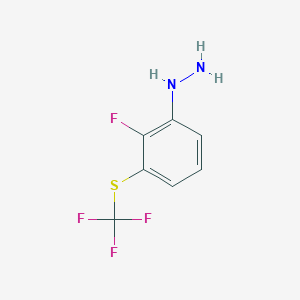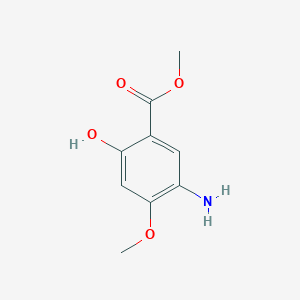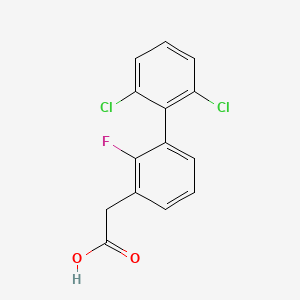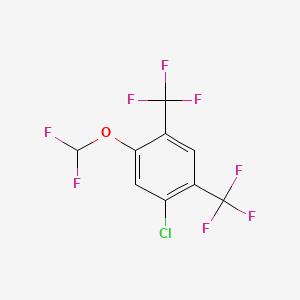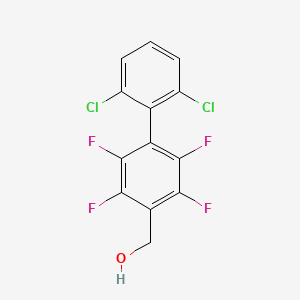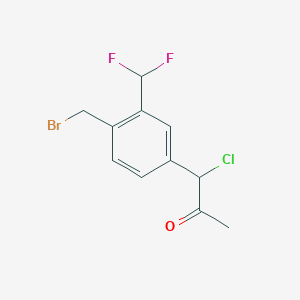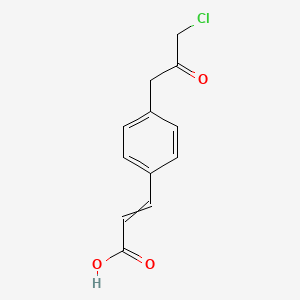
(E)-3-(4-(3-Chloro-2-oxopropyl)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-(3-Chloro-2-oxopropyl)phenyl)acrylic acid is an organic compound characterized by the presence of a phenyl ring substituted with a chloro-oxopropyl group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(3-Chloro-2-oxopropyl)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(3-Chloro-2-oxopropyl)benzaldehyde.
Aldol Condensation: The benzaldehyde derivative undergoes an aldol condensation with malonic acid or its derivatives under basic conditions to form the acrylic acid moiety.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reaction and purification processes.
Temperature and Pressure: Control of temperature and pressure to optimize the reaction conditions and improve product yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(3-Chloro-2-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines, thiols, or other nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phenylacrylic acids with various functional groups.
Scientific Research Applications
(E)-3-(4-(3-Chloro-2-oxopropyl)phenyl)acrylic acid has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(4-(3-Chloro-2-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-(3-Bromo-2-oxopropyl)phenyl)acrylic acid: Similar structure with a bromo group instead of a chloro group.
(E)-3-(4-(3-Methyl-2-oxopropyl)phenyl)acrylic acid: Similar structure with a methyl group instead of a chloro group.
Uniqueness
(E)-3-(4-(3-Chloro-2-oxopropyl)phenyl)acrylic acid is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C12H11ClO3 |
|---|---|
Molecular Weight |
238.66 g/mol |
IUPAC Name |
3-[4-(3-chloro-2-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11ClO3/c13-8-11(14)7-10-3-1-9(2-4-10)5-6-12(15)16/h1-6H,7-8H2,(H,15,16) |
InChI Key |
PDLDUHWBXXCMME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CCl)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B14051959.png)
